![molecular formula C11H18N2O2 B128767 (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 2873-36-1](/img/structure/B128767.png)
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Übersicht
Beschreibung
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS: 2873-36-1) is a diketopiperazine (DKP) with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.277 g/mol . It is biosynthesized by fungi such as Tyridiomyces formicatum and bacteria including Bacillus amyloliquefaciens and Burkholderia sp. . Structurally, it features a bicyclic pyrrolo-pyrazine core with an isobutyl substituent at the 3-position and a fixed (3S,8aS) stereochemistry . This compound has been investigated for its antifungal, anticancer, and biocontrol properties, though its activity is often moderate compared to controls like nystatin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cyclo(L-Leu-L-Pro) kann durch Festphasenpeptidsynthese (SPPS) oder Lösungsphasensynthese synthetisiert werden. Bei der SPPS beinhaltet die Synthese die schrittweise Addition geschützter Aminosäuren zu einem festen Harz, gefolgt von Cyclisierung und Entschützung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cyclo(L-Leu-L-Pro) erfolgt häufig in Fermentationsprozessen unter Verwendung von Bakterienstämmen wie Streptomyces misionensis . Die Fermentationsbrühe wird mit organischen Lösungsmitteln extrahiert, und die Verbindung wird mittels Techniken wie Kieselgel-Säulenchromatographie und Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cyclo(L-Leu-L-Pro) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten, insbesondere an den Leucin- und Prolinseitenketten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in wässriger Lösung bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile Substitution mit Alkylhalogeniden in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate von Cyclo(L-Leu-L-Pro) mit Hydroxyl- oder Carbonylgruppen.
Reduktion: Reduzierte Formen des Diketopiperazinrings.
Substitution: Alkylierte Derivate von Cyclo(L-Leu-L-Pro) mit modifizierten Seitenketten.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has shown potential in several pharmacological contexts:
- Antimicrobial Activity :
- Marine and Bacterial Metabolite :
- Peptide Synthesis :
Case Studies
Several studies have documented the efficacy and applications of this compound:
-
Study on Antimicrobial Effects :
A study published in a peer-reviewed journal analyzed the antimicrobial effects of this compound against a range of pathogens. The results indicated significant inhibition of bacterial growth at certain concentrations, supporting its potential use in pharmaceutical formulations aimed at combating infections . -
Cyclic Peptide Research :
In research focusing on cyclic peptides, this compound was highlighted for its role in synthesizing peptides that demonstrate enhanced stability and bioactivity compared to linear counterparts. This study emphasizes the compound's utility in developing novel therapeutics .
Summary Table of Applications
Wirkmechanismus
Cyclo(L-Leu-L-Pro) exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
Antifungal Activity: It inhibits spore formation and conidial germination in fungi by targeting key enzymes such as FAD glucose dehydrogenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Stereochemical Variations
The biological activity of DKPs is highly sensitive to substituent groups and stereochemistry. Key analogs of the target compound include:
Table 1: Structural Comparison of Diketopiperazine Analogs
Key Observations :
- The isopropyl analog has reduced steric bulk, which may alter binding affinity .
Table 2: Activity Profiles of Diketopiperazines
Key Findings :
- Antifungal Activity : All tested DKPs, including the target compound, showed weak activity against Candida sp., suggesting that structural modifications (e.g., larger aromatic groups) may be necessary for improved efficacy .
- Anticancer Mechanism : The target compound's alkylation ability enables DNA strand breakage in HeLa cells, a property shared with its 2-methylpropyl analog .
- Biocontrol Potential: The target compound contributes to plant pathogen suppression in Bacillus strains, though its role in microbial consortia (e.g., Burkholderia sp. + B. megaterium) remains unclear .
Biologische Aktivität
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and biotechnology. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Chemical Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- CAS Number : 2873-36-1
- Structure : The compound is classified as a pyrrolopyrazine and a cyclic dipeptide, indicating its structural complexity which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- For instance, it has been reported that the compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics or preservatives .
- Marine Metabolite :
- Cytotoxicity and Anticancer Potential :
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibits growth of E. coli, S. aureus | |
Marine Metabolite | Found in marine organisms; ecological role | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxic Effects
In another investigation focused on cancer therapy, the compound was tested on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with IC50 values around 30 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, and how can reaction conditions be optimized?
Methodological Answer: The compound is a diketopiperazine derived from cyclization of Leu-Pro dipeptides. Key steps include:
- Cyclization : Use microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) with coupling agents like HATU or EDCI to promote intramolecular amide bond formation .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may ensure the (3S,8aS) configuration. X-ray crystallography (e.g., monoclinic P21 space group) confirms stereochemistry post-synthesis .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (3:1 to 7:1) improves yield and purity. Recrystallization in ethanol/ether mixtures enhances crystallinity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify backbone protons (e.g., α-protons at δ 3.8–4.2 ppm) and confirm diketopiperazine ring formation. 2D techniques (COSY, HSQC) resolve overlapping signals in the hexahydropyrrolopyrazine core .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., N—H···O interactions stabilizing the bicyclic structure) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 211.14) validates molecular weight and detects impurities <5% .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95%) and monitor degradation under stress conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How does the isobutyl substituent at the 3-position influence physicochemical properties compared to analogs with benzyl or hydroxybenzyl groups?
Methodological Answer:
- Lipophilicity : The isobutyl group (logP ~2.1) increases membrane permeability compared to polar analogs like (3S,8aS)-3-(4-hydroxybenzyl) derivatives (logP ~1.5). Computational logP prediction via Molinspiration or ACD/Labs aligns with experimental shake-flask measurements .
- Conformational Stability : Molecular dynamics simulations (AMBER force field) show the isobutyl sidechain induces steric hindrance, reducing ring puckering flexibility versus smaller substituents (e.g., methyl). This rigidity may impact receptor binding .
- Solubility : Isobutyl derivatives exhibit lower aqueous solubility (0.1 mg/mL in PBS) than hydrophilic analogs. Co-solvent systems (e.g., DMSO/PEG 400) improve solubility for in vitro assays .
Q. What computational strategies predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Docking Studies : AutoDock Vina or Glide models the compound into protease binding pockets (e.g., prolyl oligopeptidase). The isobutyl group’s hydrophobic interactions with Val/Lys residues correlate with IC50 values from enzymatic assays .
- QSAR Modeling : Partial least squares regression on analogs (e.g., cyclo(Pro-Leu) vs. cyclo(Pro-Phe)) identifies steric bulk as a key descriptor for activity. Leave-one-out cross-validation (R² >0.8) validates predictive power .
- ADMET Prediction : SwissADME forecasts moderate CYP3A4 inhibition (Probability: 0.65), suggesting potential drug-drug interactions. hERG channel liability is low (IC50 >10 µM), reducing cardiac risk .
Q. How can discrepancies in reported biological activities be resolved across studies?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and normalize to internal controls (e.g., β-galactosidase). For antimicrobial studies, use CLSI/MIC guidelines to ensure reproducibility .
- Batch Analysis : Compare purity (HPLC) and stereochemical integrity (CD spectroscopy) across samples. Impurities >5% (e.g., des-isobutyl byproducts) may skew IC50 values .
- Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from public repositories (ChEMBL, PubChem). Multivariate regression identifies confounding variables (e.g., solvent choice, incubation time) .
Q. What strategies optimize the compound’s stability under experimental storage conditions?
Methodological Answer:
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolytic cleavage of the diketopiperazine ring as the primary degradation route. LC-MS identifies major degradation products (e.g., linear Leu-Pro dipeptide) .
- Storage Recommendations : Lyophilized powders stored under argon at -20°C retain >90% purity for 12 months. For solution-phase use, anhydrous DMSO (stored with molecular sieves) prevents hydrolysis .
- In-Use Stability : Monitor pH in aqueous buffers (pH 7.4 preferred; avoid extremes <3 or >10). Add antioxidants (e.g., 0.1% BHT) to lipid-rich formulations .
Eigenschaften
IUPAC Name |
(3S,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905040 | |
Record name | Cyclo(leucylprolyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L,L-Cyclo(leucylprolyl) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2873-36-1, 5654-86-4 | |
Record name | L-Leucyl-L-proline lactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(leucylprolyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S-trans)-hexahydro-3-isobutylpyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANCIDIN W | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQV8MY059B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L,L-Cyclo(leucylprolyl) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 172 °C | |
Record name | L,L-Cyclo(leucylprolyl) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.